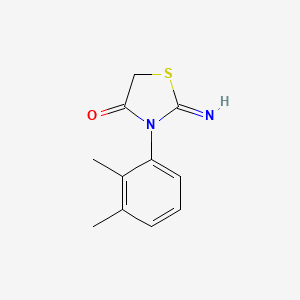
1-acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C20H22N2O3 . It is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an acetyl group and a phenoxyphenyl group.
Métodos De Preparación
The synthesis of 1-acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide involves several steps. One common method includes the acylation of piperidine derivatives with appropriate reagents under controlled conditions . The reaction typically involves the use of acetic anhydride or acetyl chloride as the acylating agent, and the process is often catalyzed by a base such as pyridine. Industrial production methods may involve more efficient and scalable processes, including continuous flow synthesis and the use of automated reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
1-acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact pathways and targets are still under investigation, but studies suggest that it may influence neurotransmitter systems and inflammatory pathways .
Comparación Con Compuestos Similares
1-acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(23)22-13-11-16(12-14-22)20(24)21-18-9-5-6-10-19(18)25-17-7-3-2-4-8-17/h2-10,16H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIAIDFCCHMCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-IODOPHENYL)CARBAMOYL]BUTANOIC ACID](/img/structure/B5381946.png)
![2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5381959.png)
![1-[(4-butoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5381967.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5381976.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5381982.png)
![2-{[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5381988.png)
![3-(Butylsulfanyl)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5382001.png)

![1-{1-[2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5382016.png)
![2-(2,5-dimethoxyphenyl)-5-methyl-4-[(4-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5382028.png)

![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)
![3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5382048.png)
